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Compound of Interest

Compound Name: 4-Chloro-6-methylnicotinonitrile

Cat. No.: B1591778 Get Quote

In the landscape of modern drug discovery and materials science, substituted pyridine

derivatives represent a cornerstone of molecular design. Among these, 4-Chloro-6-
methylnicotinonitrile (CAS No: 38875-76-2) is a pivotal chemical intermediate, valued for its

versatile reactivity.[1][2] Its structure, a pyridine ring functionalized with a chloro, a methyl, and

a nitrile group, offers multiple sites for synthetic elaboration. The precise confirmation of this

structure is paramount to ensuring the integrity of subsequent research and development

efforts. This guide provides a detailed technical analysis of the two primary spectroscopic

techniques employed for its structural elucidation: Proton Nuclear Magnetic Resonance (¹H

NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the interpretation of the

spectral data, grounded in fundamental principles, and provide field-proven protocols for data

acquisition.

Part 1: ¹H NMR Spectroscopy Analysis: Mapping the
Proton Environment
Proton NMR spectroscopy serves as the definitive method for determining the connectivity and

chemical environment of hydrogen atoms within a molecule. The spectrum of 4-Chloro-6-
methylnicotinonitrile is remarkably distinct, providing an unambiguous fingerprint of its

structure.

Causality of Observed Chemical Shifts and Multiplicities
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The ¹H NMR spectrum of 4-Chloro-6-methylnicotinonitrile in deuterated chloroform (CDCl₃)

displays three distinct singlet signals.[3][4] The absence of spin-spin coupling, manifested as

singlets, is a direct consequence of the substitution pattern; none of the protons on the pyridine

ring or the methyl group have adjacent proton neighbors.

Aromatic Protons (Pyridine Ring): The pyridine ring's inherent aromaticity and the electron-

withdrawing nature of the nitrogen atom cause its protons to resonate in the downfield region

(typically δ 7.0-9.0 ppm).[5][6]

H-2 Proton (δ 8.75 ppm): The proton at the C-2 position is the most deshielded. Its

significant downfield shift is caused by the potent anisotropic effect and inductive electron

withdrawal from the adjacent ring nitrogen and the nitrile group at C-3.

H-5 Proton (δ 7.38 ppm): The proton at the C-5 position appears further upfield relative to

H-2. Its chemical environment is primarily influenced by the adjacent chloro group at C-4

and the methyl group at C-6.

Aliphatic Protons (Methyl Group):

-CH₃ Protons (δ 2.65 ppm): The three protons of the methyl group at C-6 give rise to a

single peak in the upfield region, characteristic of alkyl substituents on an aromatic ring.[3]

[4]

¹H NMR Data Summary
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.75 Singlet (s) 1H Aromatic H-2

7.38 Singlet (s) 1H Aromatic H-5

2.65 Singlet (s) 3H Methyl (-CH₃)

Solvent: CDCl₃. Data

sourced from

ChemicalBook.[3][4]
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This protocol ensures high-quality, reproducible data for structural confirmation.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 4-Chloro-6-methylnicotinonitrile.

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Configuration & Calibration:

Utilize a 400 MHz (or higher) NMR spectrometer.[7]

Ensure the instrument is properly shimmed on the sample to achieve optimal magnetic

field homogeneity, indicated by a sharp and symmetrical solvent peak.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Data Acquisition Parameters:

Pulse Angle: 30-45°

Acquisition Time: ~4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16-32 (to ensure adequate signal-to-noise ratio)

Temperature: 298 K

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Perform phase correction and baseline correction.

Integrate the peaks to determine the relative proton ratios.
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Reference the peak list to the internal standard (TMS).

Part 2: Mass Spectrometry Analysis: Determining
Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and offers valuable

structural clues through its fragmentation patterns. The molecular formula of 4-Chloro-6-
methylnicotinonitrile is C₇H₅ClN₂, corresponding to a monoisotopic mass of 152.0141 Da.[1]

Interpretation of the Mass Spectrum
The Molecular Ion (M⁺) Peak: A key feature in the mass spectrum of chlorinated compounds

is the isotopic signature of chlorine. Chlorine exists naturally as two major isotopes: ³⁵Cl

(75.8% abundance) and ³⁷Cl (24.2% abundance).[8][9] This results in a characteristic pattern

for the molecular ion:

An M⁺ peak at m/z 152, corresponding to the molecule containing the ³⁵Cl isotope.

An M+2 peak at m/z 154, corresponding to the molecule containing the ³⁷Cl isotope.

The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, which is a definitive

indicator of the presence of a single chlorine atom.[9]

Electrospray Ionization (ESI-MS): Some sources report an (M+1) peak at 153.[3][4] This is

characteristic of "soft" ionization techniques like ESI, where the protonated molecule [M+H]⁺

is observed. In this case, the isotopic pattern would be seen at m/z 153 and 155.

Key Fragmentation Pathways (Electron Ionization - EI): The stability of the pyridine ring

means the molecular ion peak is expected to be prominent.[8] Plausible fragmentations

under EI conditions include:

Loss of a Chlorine Radical ([M-Cl]⁺): Cleavage of the C-Cl bond would yield a cation at

m/z 117.

Loss of a Methyl Radical ([M-CH₃]⁺): Fragmentation of the C-CH₃ bond would result in a

cation at m/z 137. This would also exhibit the 3:1 isotopic pattern for chlorine at m/z 137

and 139.
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Loss of HCN ([M-HCN]⁺): A common fragmentation for nitriles, leading to a fragment ion at

m/z 125 (and a corresponding isotope peak at m/z 127).

Predicted Mass Spectrum Data (EI-MS)
m/z (Mass-to-Charge
Ratio)

Predicted Relative
Intensity

Identity of Fragment

154 Moderate (~30% of M⁺) [C₇H₅³⁷ClN₂]⁺ (M+2 Peak)

152 High (Base Peak) [C₇H₅³⁵ClN₂]⁺ (Molecular Ion)

137 Moderate [M-CH₃]⁺ (with ³⁵Cl)

125 Low to Moderate [M-HCN]⁺ (with ³⁵Cl)

117 Moderate [M-Cl]⁺

Experimental Protocol: Mass Spectrum Acquisition (EI-
MS)

Sample Introduction:

Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as

methanol or acetonitrile.

Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or

through a GC interface (for GC-MS).

Ionization and Analysis:

Ionization Method: Electron Ionization (EI).

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).

Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: Scan from m/z 40 to 250 to ensure capture of the molecular ion and key

fragments.
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Data Interpretation:

Identify the molecular ion peak (M⁺) and the M+2 peak. Verify their 3:1 intensity ratio to

confirm the presence of one chlorine atom.

Analyze the major fragment ions and propose fragmentation pathways consistent with the

known structure.

Compare the acquired spectrum against a reference library database, such as the

NIST/EPA/NIH Mass Spectral Library, for confirmation.[10]

Integrated Structural Elucidation: A Synergistic
Approach
The true power of spectroscopic analysis lies in the integration of multiple techniques. The ¹H

NMR data provides the precise proton count and connectivity, while the mass spectrum

confirms the molecular weight and elemental composition (via isotopic patterns).

4-Chloro-6-methylnicotinonitrile

Spectroscopic Data

¹H NMR
δ 8.75 (H-2)
δ 7.38 (H-5)

δ 2.65 (-CH₃)

Confirms Proton
Environment & Connectivity

Mass Spec
M⁺ at m/z 152

M+2 at m/z 154
Ratio ~3:1

Confirms Molecular Weight
& Presence of Chlorine

Click to download full resolution via product page

Caption: Integrated workflow correlating ¹H NMR and MS data to the structure.

The ¹H NMR spectrum definitively establishes the substitution pattern on the pyridine ring, and

the mass spectrum provides the exact mass and confirms the presence of chlorine. Together,
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these two datasets leave no ambiguity as to the identity and purity of 4-Chloro-6-
methylnicotinonitrile, providing a solid analytical foundation for its use in research and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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